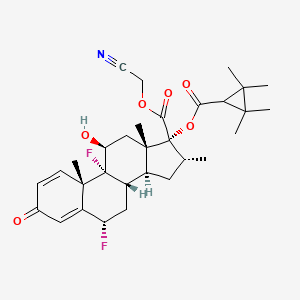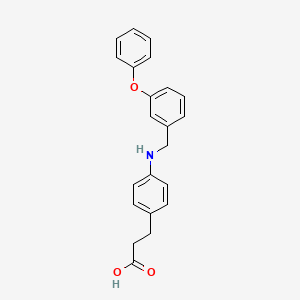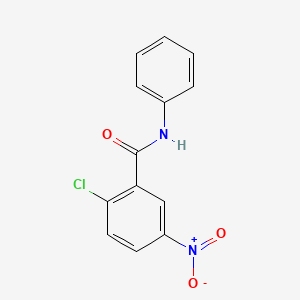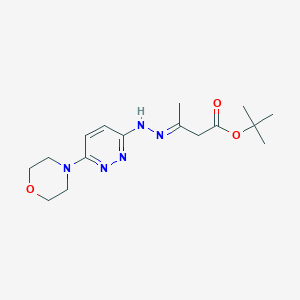![molecular formula C31H31NO5 B1672615 (E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate CAS No. 574013-67-5](/img/structure/B1672615.png)
(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate
描述
“(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate” is a chemical compound. It is a derivative of chalcone, which has shown promising cytotoxic activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized through a series of chemical reactions, including coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . These studies often involve the use of techniques such as NMR and HRMS .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been investigated . These studies often focus on their cytotoxic potential and their effect on cell membrane blebbing, chromatin condensation, DNA fragmentation, Hoechst staining, annexin V, and cell cycle arrest (G2/M) .科学研究应用
Controlled Radical Polymerization
The study conducted by Mori, Sutoh, and Endo (2005) utilized a monosubstituted acrylamide, which shares structural similarities with the query compound, for controlled radical polymerization via RAFT (reversible addition−fragmentation chain transfer) technology. This method allows for the synthesis of polymers with specific molecular weights and low polydispersity, showcasing the potential for creating tailored polymeric materials for various applications (Mori, Sutoh, & Endo, 2005).
Polymerization Under Radiation
Hua et al. (2005) explored the free-radical polymerizations of methyl acrylate under γ-ray irradiation, indicating that certain dithioesters significantly influence the polymerization behavior. This research highlights the compound's utility in creating polymers with living characteristics, potentially useful for creating materials with precise structural properties (Hua et al., 2005).
Antimicrobial Activity of Polymers
A novel study by Saraei et al. (2016) on acrylate monomers derived from kojic acid, structurally related to the query compound, demonstrated moderate to good antibacterial and antifungal activities. This suggests potential applications in the development of antimicrobial coatings or materials (Saraei et al., 2016).
Hydrohydroxyalkylation of Acrylates
Research by McInturff et al. (2013) on the hydrohydroxyalkylation of acrylates with diols for forming lactones demonstrates the compound's potential in synthesizing complex organic molecules. This method could be applied in creating pharmaceutical intermediates or specialty chemicals (McInturff et al., 2013).
Photopolymerization Initiators
Delzenne, Laridon, and Peeters (1970) investigated O-acyloximes derived from α-β-diketones for photopolymerization, showing that these compounds can initiate polymerization of acryl derivatives. This research indicates the compound's potential role in developing new photopolymerization initiators for coatings and adhesives (Delzenne, Laridon, & Peeters, 1970).
未来方向
属性
IUPAC Name |
methyl (E)-3-[3-[[4-(1,3-benzodioxol-5-yl)phenyl]methyl-(cyclohexanecarbonyl)amino]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO5/c1-35-30(33)17-12-22-6-5-9-27(18-22)32(31(34)25-7-3-2-4-8-25)20-23-10-13-24(14-11-23)26-15-16-28-29(19-26)37-21-36-28/h5-6,9-19,25H,2-4,7-8,20-21H2,1H3/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSMMANSTJCCLG-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



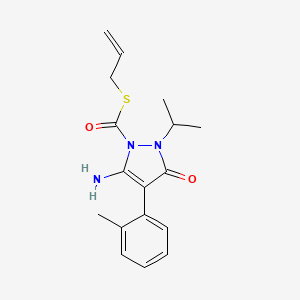
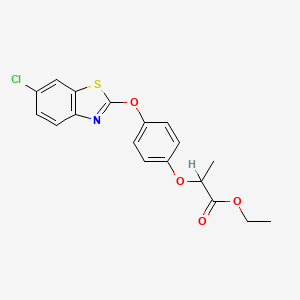
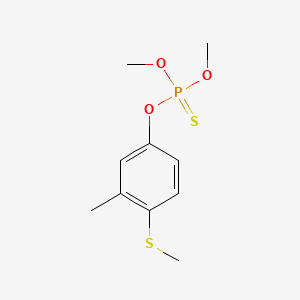
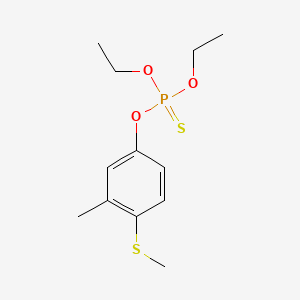
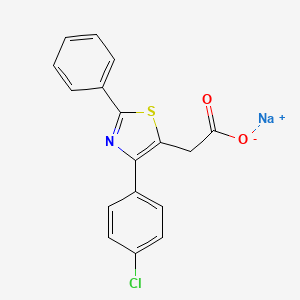
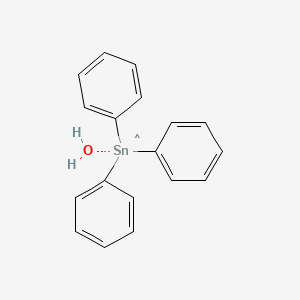
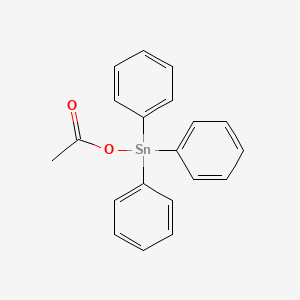
![5-(5,6-Dimethoxy-1-benzimidazolyl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1672544.png)
![6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]-1-cyclopentenyl]pyridine-2-carboxylic Acid](/img/structure/B1672546.png)
![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)
